1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMKSXUZMTNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Scheme
| Step | Description | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Preparation of 3-fluorophenyl azide from 3-fluoroaniline | Diazotization of 3-fluoroaniline using sodium nitrite and hydrochloric acid, followed by azide substitution | Typically high (not specified) |
| 2 | Cycloaddition of 3-fluorophenyl azide with propiolic acid | Cu(I) catalyst (e.g., CuI or CuSO4 + sodium ascorbate), base (e.g., sodium ascorbate), room temperature to mild heating (up to 60°C), solvent such as water, methanol or acetonitrile | 70–85% |
The reaction proceeds regioselectively to form the 1,4-disubstituted 1,2,3-triazole ring with the carboxylic acid group at the 4-position and the 3-fluorophenyl substituent at the 1-position.
Detailed Preparation Steps
Preparation of 3-Fluorophenyl Azide
- Starting material: 3-fluoroaniline.
- Procedure: The aromatic amine is diazotized by treatment with sodium nitrite in acidic aqueous medium at 0–5°C to form the diazonium salt.
- Substitution: The diazonium salt is then converted to the azide by reaction with sodium azide under controlled temperature to avoid side reactions.
- Notes: Careful temperature control is essential to prevent decomposition or side reactions.
Cycloaddition with Propiolic Acid
- Reagents: 3-fluorophenyl azide and propiolic acid.
- Catalyst: Copper(I) sources such as copper(I) iodide or copper sulfate with sodium ascorbate as a reducing agent.
- Solvent: Mixtures of water and organic solvents like methanol or acetonitrile.
- Conditions: Room temperature to 60°C, reaction time 3–12 hours depending on scale and catalyst loading.
- Outcome: Formation of the triazole ring with the carboxylic acid at position 4.
Alternative and Industrial Methods
Grignard Reagent-Based Carboxylation
A patented industrially relevant method involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a precursor, which undergoes selective Grignard reactions followed by carboxylation with carbon dioxide to yield 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives.
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF, cooled to −78°C to 0°C | Controlled temperature for Grignard addition |
| 2 | Addition of isopropylmagnesium chloride (Grignard reagent), stirring 0.5–2 h | Molar ratio 1:0.8–1.5 (substrate:Grignard) |
| 3 | Addition of hydrochloric acid to quench reaction, extraction with organic solvents | pH adjustment to 1–5 |
| 4 | Concentration and crystallization to isolate 1-substituted-4-bromo-1H-1,2,3-triazole intermediate | Cooling to −5°C to 5°C |
| 5 | Further Grignard reaction with isopropylmagnesium chloride-lithium chloride composite, followed by carbonation with CO2 at −10°C to 20°C | Yields mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid |
| 6 | Separation and purification by extraction and drying | Final isolation of target acid |
This method allows for scalable production and can be adapted for the 3-fluorophenyl substituent by starting with the corresponding dibromo-triazole precursor.
Reaction Optimization and Purification
- Reaction time and temperature: Optimizing temperature (typically around 60°C) and reaction time (6–12 hours) improves yield and minimizes by-products.
- Catalyst loading: Using catalytic amounts of copper(I) salts with sodium ascorbate as a reducing agent ensures efficient cycloaddition.
- Solvent choice: Mixed aqueous-organic solvents enhance solubility of reactants and improve reaction rates.
- Purification: Column chromatography using ethyl acetate/hexane mixtures or recrystallization from ethanol/water is effective for isolating pure this compound.
- Yield: Typically ranges from 70% to 85% for the click chemistry route.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC (Click Chemistry) | 3-fluoroaniline → 3-fluorophenyl azide + propiolic acid | Cu(I) catalyst, sodium ascorbate, base | RT to 60°C, 3–12 h, aqueous-organic solvents | High regioselectivity, mild conditions, good yields | Requires azide handling, potential safety concerns |
| Grignard Carboxylation (Industrial) | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Isopropylmagnesium chloride, CO2, HCl | Low temperature −78°C to 25°C, multi-step | Scalable, suitable for industrial production | Multi-step, requires low temperature control, handling of reactive intermediates |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products may include partially or fully hydrogenated triazole derivatives.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
Overview
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944905-84-4) is a heterocyclic organic compound notable for its triazole ring structure, which is substituted with a fluorophenyl group and a carboxylic acid group. This compound is gaining attention in various fields, particularly in medicinal chemistry and materials science.
Scientific Research Applications
1. Medicinal Chemistry
The compound serves as a versatile building block in the design of new pharmaceuticals. Its potential applications include:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its use in developing new antibiotics.
- Anticancer Properties : The triazole scaffold has been associated with significant anticancer activity. For instance, derivatives have shown IC values comparable to established chemotherapeutics like doxorubicin against leukemia cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 4a | MOLT-4 | 0.13 |
| Doxorubicin | MOLT-4 | 0.15 |
These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
2. Materials Science
In materials science, this compound is being explored for:
- Polymer Development : The compound can be utilized to synthesize advanced polymers with enhanced thermal stability and mechanical properties.
- Coatings : Its unique chemical structure allows for the formulation of protective coatings that may offer improved resistance to environmental factors.
3. Biological Studies
The compound is also valuable in biochemical research:
- Enzyme Probes : It can act as a probe in assays designed to study enzyme interactions and metabolic pathways due to its ability to form hydrogen bonds and π-π interactions with active sites.
Case Studies
Several case studies have demonstrated the applications of this compound in real-world scenarios:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of various triazole derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of triazole derivatives against multi-drug resistant bacterial strains. Results showed that certain derivatives demonstrated potent activity, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944905-84-4) is a heterocyclic organic compound characterized by a triazole ring substituted with a fluorophenyl group and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
The synthesis typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions. The general synthetic route includes:
- Preparation of 3-fluorophenyl azide from 3-fluoroaniline.
- Cycloaddition of 3-fluorophenyl azide with propiolic acid to form the triazole ring.
Chemical Formula : CHFNO
Molecular Weight : 207.16 g/mol
Appearance : Powder
Anticancer Activity
Recent studies indicate that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazole have shown potent activity against various cancer cell lines. A study demonstrated that certain triazole derivatives exhibited IC values comparable to established chemotherapeutics like doxorubicin against leukemia cell lines .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 4a | MOLT-4 | 0.13 |
| Doxorubicin | MOLT-4 | 0.15 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has indicated that triazole derivatives can act as effective inhibitors against various bacterial strains and fungi. The presence of the fluorophenyl group enhances the compound's hydrophobic interactions with microbial targets .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with active sites on enzymes or receptors.
- Hydrophobic Interactions : The fluorophenyl group increases binding affinity through hydrophobic interactions.
- Ionic Interactions : The carboxylic acid group can participate in ionic interactions, stabilizing binding to targets.
Case Studies
- Anti-Cholinesterase Activity : A series of synthesized triazole derivatives were tested for their anti-cholinesterase activity. The incorporation of a triazole ring was found to augment this activity significantly compared to non-triazole counterparts .
- Inhibition Studies : In silico studies suggested that the binding energies of these compounds correlate with their inhibitory potency against cholinesterase enzymes, highlighting the importance of structural modifications in enhancing biological activity .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Para-Fluorine | Moderate Anticancer |
| 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Meta-Chlorine | Lower Antimicrobial |
| 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | Meta-Methyl | Reduced Activity |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid relevant to experimental design?
- Answer: The compound’s structure includes a fluorinated aromatic ring and a triazole-carboxylic acid core, influencing solubility, reactivity, and intermolecular interactions. Key properties include:
- Molecular formula: C₉H₆FN₃O₂ (derived from analogous triazole-carboxylic acids in and ) .
- Solubility: Likely low in water (common for triazole derivatives; see ), requiring co-solvents like DMSO or methanol for in vitro assays.
- Polarity: The carboxylic acid group enhances polarity, making reverse-phase HPLC (C18 columns) suitable for purification .
- Methodological Note: Characterize via NMR (¹H/¹³C), FTIR (for carboxylic acid O-H stretch), and mass spectrometry. Compare with computational data (e.g., PubChem’s InChI/SMILES validation) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer: The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For the 3-fluorophenyl variant:
- Step 1: React 3-fluoroaniline with sodium nitrite/HCl to form the diazonium salt.
- Step 2: Couple with propiolic acid derivatives under Cu(I) catalysis.
- Purification: Use column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Common Pitfalls: Fluorine substituents may sterically hinder cyclization; optimize reaction time/temperature (e.g., 60°C for 12 hours) .
Advanced Research Questions
Q. How does the position of the fluorine substituent (meta vs. para) on the phenyl ring affect biological activity?
- Answer: Fluorine’s electron-withdrawing effects and steric placement influence binding to targets (e.g., enzymes). Comparative studies of 3-fluoro vs. 4-fluoro analogs () show:
- Meta-fluoro (3-F): Enhances π-stacking in hydrophobic pockets (e.g., kinase active sites).
- Para-fluoro (4-F): May improve metabolic stability but reduce solubility .
- Experimental Design: Synthesize both isomers, test in enzyme inhibition assays (e.g., IC₅₀ comparisons), and analyze via molecular docking (AutoDock Vina) .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated triazole-carboxylic acids?
- Answer: Discrepancies often arise from assay conditions or impurity profiles. To address:
- Control Experiments: Validate purity (>95% via HPLC) and confirm absence of residual copper (ICP-MS).
- Assay Standardization: Use consistent buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl) and cell lines .
- Theoretical Framework: Link results to structure-activity relationships (SAR) or computational models (e.g., DFT for electronic effects) .
Q. How can researchers design derivatives to overcome solubility limitations while retaining target affinity?
- Answer: Modify the carboxylic acid group or triazole core:
- Salt Formation: Prepare sodium or ammonium salts to enhance aqueous solubility.
- Prodrug Approach: Esterify the carboxylic acid (e.g., methyl ester) for improved membrane permeability .
- Hybrid Derivatives: Introduce polar substituents (e.g., hydroxyl groups) on the phenyl ring .
- Validation: Test solubility (shake-flask method) and permeability (Caco-2 assay) .
Data Contradiction Analysis
Q. Why do some studies report this compound as a kinase inhibitor, while others show no activity?
- Answer: Variability may stem from:
- Kinase Isoforms: Selectivity across isoforms (e.g., EGFR vs. VEGFR).
- Assay Sensitivity: Fluorescence-based vs. radiometric assays (see for methodology).
- Solution Stability: Degradation in DMSO stock solutions over time; confirm stability via LC-MS .
Methodological Framework Integration
Q. How to align research on this compound with a theoretical framework (e.g., enzyme inhibition mechanisms)?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
